Diethyl 2-phenethylmalonate
Description
Significance and Historical Context of Diethyl 2-Phenethylmalonate in Synthetic Chemistry
The significance of this compound is intrinsically linked to the broader importance of malonic ester synthesis, a cornerstone of carbon-carbon bond formation in organic chemistry since the late 19th century. The ability to functionalize the acidic methylene (B1212753) proton of diethyl malonate and its derivatives has made it a powerful tool for constructing a wide array of organic compounds.
Historically, the derivatization of diethyl malonate has been crucial in the synthesis of barbiturates, a class of central nervous system depressants. myskinrecipes.commasterorganicchemistry.com The introduction of a phenethyl group to the malonate structure allows for the synthesis of specific phenobarbital (B1680315) analogues and other related compounds with potential therapeutic applications. wikipedia.org The synthesis of such substituted malonic esters became a common strategy to explore the structure-activity relationships of various drug molecules.
The synthesis of this compound itself is typically achieved through the alkylation of diethyl malonate with a phenethyl halide, such as phenethyl bromide, in the presence of a base like sodium ethoxide. ambeed.com This straightforward and efficient method has contributed to its accessibility and widespread use in synthetic endeavors.
Overview of Research Trajectories for this compound
Research involving this compound has primarily been directed towards its application as a precursor in the synthesis of biologically active molecules. Two main trajectories can be identified:
Precursor in Medicinal Chemistry:
A significant area of research focuses on the use of this compound and its derivatives in the synthesis of pharmaceuticals. It serves as a key building block for:
Anticonvulsants and CNS Depressants: Following the historical precedent of barbiturate (B1230296) synthesis, this compound is a precursor to compounds with potential anticonvulsant and sedative properties. myskinrecipes.comwikipedia.org
Phenylethylamine Derivatives: The compound is utilized in the preparation of phenylethylamine derivatives, which are explored for their potential antidepressant and antihistamine activities. acs.orgnih.govmdpi.com
Immunosuppressants: A notable modern application is in the synthesis of fingolimod (B1672674) and its analogues. Diethyl 2-acetamido-2-phenethylmalonate, a closely related derivative, is a key intermediate in several synthetic routes to this important immunosuppressant used in the treatment of multiple sclerosis. nih.govjustia.comijacskros.com
Intermediate in Agrochemical Synthesis:
Another research avenue involves the use of this compound in the development of new agrochemicals. Its versatile chemical nature allows for transformations to produce molecules with potential herbicidal or insecticidal properties. This application leverages the core structure of the molecule to build diverse and complex chemical entities for agricultural use.
Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6628-68-8 | nih.gov |
| Molecular Formula | C₁₅H₂₀O₄ | nih.govcymitquimica.com |
| Molecular Weight | 264.32 g/mol | nih.govcymitquimica.com |
| Appearance | Yellow liquid | cymitquimica.com |
| Boiling Point | 356.4 °C at 760 mmHg | lookchem.com |
| Density | 1.078 g/cm³ | lookchem.com |
| Refractive Index | 1.495 | lookchem.com |
Key Synthetic Reactions of this compound
| Reaction Type | Reactants | Reagents/Conditions | Product(s) | Source(s) |
| Synthesis | Diethyl malonate, Phenethyl bromide | Sodium ethoxide in ethanol | This compound | ambeed.com |
| Alkylation | This compound, Alkyl halide (e.g., ethyl bromide) | Sodium ethoxide in ethanol | Diethyl 2-alkyl-2-phenethylmalonate | google.com |
| Reduction | This compound | Lithium aluminum hydride (LiAlH₄) in an aprotic solvent (e.g., diethyl ether or THF) followed by aqueous workup | 2-Phenethylpropane-1,3-diol | masterorganicchemistry.comnumberanalytics.comharvard.edu |
| Hydrolysis and Decarboxylation | This compound | Aqueous acid (e.g., HBr) or base (e.g., NaOH) with heating | 4-Phenylbutanoic acid | beilstein-journals.orgbeilstein-journals.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl propanedioate | |
|---|---|---|
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InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |
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InChI Key |
IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C7H12O4 | |
| Record name | DIETHYLMALONATE | |
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| Record name | diethyl malonate | |
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DSSTOX Substance ID |
DTXSID7021863 | |
| Record name | Diethyl propanedioate | |
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Molecular Weight |
160.17 g/mol | |
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Physical Description |
Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |
| Record name | Propanedioic acid, 1,3-diethyl ester | |
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| Record name | Ethyl malonate | |
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| Record name | Diethyl malonate | |
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| Record name | Diethyl malonate | |
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Boiling Point |
200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |
| Record name | Diethyl malonate | |
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| Record name | Diethyl malonate | |
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Flash Point |
200 °F (93 °C) (open cup), 85 °C c.c. | |
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Solubility |
In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |
| Record name | Diethyl malonate | |
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| Record name | Diethyl malonate | |
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| Record name | DIETHYLMALONATE | |
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| Record name | Diethyl malonate | |
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Density |
1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |
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| Record name | DIETHYLMALONATE | |
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Vapor Density |
5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |
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Vapor Pressure |
0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |
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Impurities |
In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |
| Record name | Diethyl malonate | |
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Color/Form |
Colorless liquid, Clear, colorless liquid | |
CAS No. |
105-53-3 | |
| Record name | Diethyl malonate | |
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| Record name | Propanedioic acid, 1,3-diethyl ester | |
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Melting Point |
-50 °C | |
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Synthetic Methodologies for Diethyl 2 Phenethylmalonate and Its Derivatives
Classical Malonic Ester Synthesis Approaches
The malonic ester synthesis is a versatile and widely employed method for the preparation of substituted carboxylic acids. In the context of diethyl 2-phenethylmalonate, this approach involves the alkylation of a diethyl malonate precursor.
Alkylation Reactions Utilizing Diethyl Malonate Precursors
The core of the classical approach lies in the alkylation of diethyl malonate. This reaction leverages the acidity of the α-hydrogens of diethyl malonate, which are positioned between two electron-withdrawing carbonyl groups, making them susceptible to deprotonation by a suitable base. libretexts.orglibretexts.org The resulting enolate ion acts as a nucleophile, attacking an electrophilic alkylating agent, such as a phenethyl halide, in an SN2 reaction to form a new carbon-carbon bond. libretexts.orglibretexts.org
The general scheme for the alkylation of diethyl malonate to form a mono-substituted product is as follows:
Enolate Formation: Diethyl malonate is treated with a base to form a resonance-stabilized enolate. libretexts.org
Alkylation: The enolate then reacts with an alkyl halide in a nucleophilic substitution reaction. libretexts.org
It is also possible to perform a second alkylation if a di-substituted malonic ester is desired, as the mono-substituted product still possesses one acidic α-hydrogen. libretexts.org
Base-Mediated Alkylation Strategies
A patent for a similar compound, diethyl phenylethylmalonate, describes a process where diethyl phenylmalonate is treated with a sodium ethoxide-ethanol solution at 50-60°C for 2 hours. After the removal of ethanol, ethyl bromide is added dropwise at 55-65°C over 2 hours, followed by heating at 75-100°C for 6 hours to complete the alkylation. google.com This process highlights the typical conditions used in base-mediated alkylation of malonic esters.
| Reagent/Condition | Parameter | Reference |
| Starting Material | Diethyl phenylmalonate | google.com |
| Base | Sodium ethoxide in ethanol | google.com |
| Temperature (Enolate Formation) | 50-60°C | google.com |
| Reaction Time (Enolate Formation) | 2 hours | google.com |
| Alkylating Agent | Ethyl bromide | google.com |
| Temperature (Alkylation) | 55-100°C | google.com |
| Reaction Time (Alkylation) | 8 hours | google.com |
| Yield | 88.86 - 90.40% | google.com |
This data is for the synthesis of the related compound diethyl phenylethylmalonate.
Challenges and Innovations in Alkylation with Weak Electrophiles
While the malonic ester synthesis is effective with reactive electrophiles like primary alkyl halides, challenges arise when using weaker electrophiles. libretexts.org Aryl halides, for instance, are generally poor substrates for direct SN2 alkylation of diethyl malonate due to their reduced electrophilicity. nih.gov This has led to the development of innovative strategies to facilitate such challenging alkylations.
To overcome the low reactivity of certain electrophiles, transition metal-catalyzed cross-coupling reactions have been developed. A notable example is the copper-catalyzed arylation of diethyl malonate. Research has shown that the combination of cesium carbonate (Cs₂CO₃) as a base and a catalytic amount of copper(I) iodide (CuI) can effectively promote the coupling of aryl iodides with diethyl malonate to produce α-aryl malonates in good to excellent yields under mild conditions. organic-chemistry.orgnih.gov
The proposed mechanism involves the in-situ formation of a Cu(I) enolate, which then reacts with the aryl halide. nih.gov This methodology has been shown to be compatible with a variety of functional groups. organic-chemistry.org While this method is primarily demonstrated for arylations, the principle of using a transition metal catalyst to activate less reactive electrophiles represents a significant innovation in malonic ester chemistry and could potentially be adapted for challenging alkylations with weak alkyl electrophiles.
| Catalyst System Component | Role | Reference |
| Copper(I) Iodide (CuI) | Catalyst | organic-chemistry.orgnih.gov |
| Cesium Carbonate (Cs₂CO₃) | Base | organic-chemistry.orgnih.gov |
| Ligand (e.g., 2-phenylphenol) | Can improve reaction efficiency | organic-chemistry.org |
Advanced Synthetic Routes
Beyond the classical malonic ester synthesis, other advanced methodologies can be employed to construct the this compound framework.
Claisen Condensation and Subsequent Decarbonylation Approaches
An alternative strategy for the synthesis of α-aryl or α-alkyl malonic esters involves a Claisen condensation followed by a decarbonylation step. For instance, diethyl phenylmalonate can be synthesized via a Claisen condensation of ethyl phenylacetate (B1230308) with diethyl oxalate. orgsyn.org This reaction is typically mediated by a strong base like sodium ethoxide. orgsyn.org
The resulting product of this condensation is diethyl 2-oxo-3-phenylsuccinate. This intermediate can then undergo decarbonylation, typically by heating, to eliminate a molecule of carbon monoxide and yield diethyl phenylmalonate. orgsyn.org This α-phenylated malonic ester can then be subjected to alkylation with a phenethyl halide, as described in the classical malonic ester synthesis, to afford the target molecule. This two-step approach is particularly useful when direct alkylation with an aryl or certain alkyl groups is challenging. nih.gov
A typical procedure involves heating the diethyl 2-oxo-3-phenylsuccinate intermediate under reduced pressure to facilitate the removal of carbon monoxide. orgsyn.org
| Reaction Step | Description | Key Reagents | Reference |
| Claisen Condensation | Formation of a β-keto ester | Ethyl phenylacetate, Diethyl oxalate, Sodium ethoxide | orgsyn.org |
| Decarbonylation | Elimination of carbon monoxide | Heat, Reduced pressure | orgsyn.org |
| Alkylation | Introduction of the phenethyl group | Diethyl phenylmalonate, Phenethyl halide, Base | libretexts.org |
Ruthenium Hydride-Catalyzed C-C and C-O Bond Formation
Ruthenium hydride complexes have emerged as effective catalysts for the formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds through transfer hydrogenation reactions. This methodology allows for the coupling of alcohols or aldehydes with unsaturated compounds like dienes or allenes. In this process, the ruthenium catalyst facilitates a hydrogen transfer, enabling the addition of a carbonyl group's carbon framework across a π-unsaturated system.
The general mechanism involves the temporary oxidation of an alcohol to an aldehyde by the ruthenium complex, which then undergoes a C-C bond-forming reaction. The resulting intermediate is subsequently reduced by the catalyst, which has been regenerated by a hydrogen donor like isopropanol, to yield the final product. These reactions are notable for their atom economy, as they avoid the need for stoichiometric organometallic reagents. For instance, complexes such as [RuHCl(CO)(PPh₃)₃] have been successfully employed as pre-catalysts in the reductive coupling of aldehydes with various π-unsaturates. orgsyn.org
Enantioselective Catalytic α-Alkylation Methods for Chiral Malonates
The synthesis of chiral malonates, which are valuable building blocks in organic chemistry, can be achieved through enantioselective catalytic α-alkylation. A prominent method involves the use of phase-transfer catalysis (PTC). In this approach, a malonate substrate is deprotonated by a base (e.g., KOH) to form an enolate, which then reacts with an alkylating agent.
To induce chirality, a chiral phase-transfer catalyst, such as a binaphthyl-modified chiral quaternary ammonium (B1175870) salt, is employed. This catalyst forms a chiral ion pair with the enolate, guiding the approach of the alkylating agent to one face of the enolate, thus resulting in an enantiomerically enriched product. This method has been successfully applied to the α-alkylation of various malonate derivatives, achieving high chemical yields and excellent enantioselectivities (up to 98% ee). The resulting chiral α,α-dialkylmalonates can be selectively hydrolyzed to furnish versatile chiral malonic monoacids.
| Factor | Description | Example |
|---|---|---|
| Substrate | Malonate ester with an α-hydrogen. | Alkyl tert-butyl α-methylmalonates |
| Catalyst | Chiral phase-transfer catalyst. | (S,S)-3,4,5-trifluorophenyl-NAS bromide |
| Base | Inorganic base to generate the enolate. | Potassium hydroxide (B78521) (50% aq.) |
| Alkylating Agent | Electrophile that adds to the α-carbon. | Benzyl (B1604629) bromide |
| Outcome | High enantioselectivity and chemical yield. | Up to 98% ee, up to 99% yield |
Synthesis of Key this compound Intermediates
Diethyl 2-Acetamido-2-(4-octylphenethyl)malonate Synthesis
Diethyl 2-acetamido-2-(4-octylphenethyl)malonate is a crucial intermediate in the synthesis of the immunosuppressant drug fingolimod (B1672674). The primary synthetic route to this compound is the alkylation of diethyl acetamidomalonate. This reaction involves the deprotonation of diethyl acetamidomalonate with a suitable base to form a nucleophilic carbanion. This anion then undergoes a nucleophilic substitution reaction with an alkylating agent, 2-(4-octylphenyl)ethyl iodide.
The reaction is typically carried out under basic conditions to facilitate the formation of the malonate enolate. The choice of base and solvent is critical to ensure high yields and minimize side reactions. This synthesis provides the core structure required for further transformations into the final active pharmaceutical ingredient.
Diethyl 2-Acetamido-2-(4-hydroxyphenethyl)malonate Synthesis
The synthesis of diethyl 2-acetamido-2-(4-hydroxyphenethyl)malonate, a derivative of the amino acid tyrosine, follows a similar alkylation strategy. The process begins with diethyl acetamidomalonate, which serves as a glycine (B1666218) equivalent. orgsyn.org Due to the reactive nature of the hydroxyl group on the phenethyl moiety, it must first be protected. A common protecting group for phenols is the benzyl ether.
The synthesis proceeds in the following key steps:
Protection: The hydroxyl group of 4-hydroxyphenylethanol (tyrosol) is protected, for example, as a benzyl ether, to form 2-(4-(benzyloxy)phenyl)ethan-1-ol. This alcohol is then converted into a suitable leaving group, such as a tosylate or a halide (e.g., 1-(benzyloxy)-4-(2-bromoethyl)benzene).
Alkylation: Diethyl acetamidomalonate is deprotonated with a base like sodium ethoxide to form the corresponding enolate. This enolate is then reacted with the protected phenethyl halide/tosylate to yield diethyl 2-acetamido-2-(4-(benzyloxy)phenethyl)malonate.
Deprotection: The benzyl protecting group is removed, typically via catalytic hydrogenation, to reveal the free hydroxyl group and afford the final product, diethyl 2-acetamido-2-(4-hydroxyphenethyl)malonate.
This multi-step process allows for the specific alkylation at the α-carbon of the malonate while preserving the integrity of the phenolic hydroxyl group.
Synthesis of Diethyl 2-(Perfluorophenyl)malonate
Diethyl 2-(perfluorophenyl)malonate is synthesized through a nucleophilic aromatic substitution reaction. Unlike the low reactivity of bromobenzene (B47551) in similar reactions, the electron-withdrawing nature of the fluorine atoms in hexafluorobenzene (B1203771) makes it highly susceptible to nucleophilic attack.
In a typical procedure, diethyl malonate is treated with a base, such as sodium hydride or anhydrous potassium carbonate, to generate the sodium salt of diethyl malonate. This enolate then acts as the nucleophile, attacking the hexafluorobenzene ring to displace one of the fluoride (B91410) ions. This reaction straightforwardly yields diethyl 2-(perfluorophenyl)malonate. While the synthesis of the ester is efficient, subsequent hydrolysis to the corresponding 2-(perfluorophenyl)malonic acid has been found to be challenging under both acidic and basic conditions, often leading to decarboxylation to form 2-(perfluorophenyl)acetic acid.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reported Yield |
|---|---|---|---|---|---|
| Diethyl malonate | Hexafluorobenzene | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Diethyl 2-(perfluorophenyl)malonate | Not specified |
| Diethyl malonate | Hexafluorobenzene | Potassium Carbonate (K₂CO₃) | Not specified | Diethyl 2-(perfluorophenyl)malonate | Up to 92% (method variation) |
| Sodium diethyl malonate | Hexafluorobenzene | N/A | Not specified | Diethyl 2-(perfluorophenyl)malonate | 47% |
Mechanistic Investigations of Reactions Involving Diethyl 2 Phenethylmalonate
Hydrolytic Mechanisms of Diethyl 2-Phenethylmalonate Analogs
The hydrolysis of esters is a foundational reaction in organic chemistry, typically proceeding via nucleophilic acyl substitution. wikipedia.org However, studies on analogs of this compound reveal more intricate pathways that deviate from simple ester cleavage, involving subsequent fragmentation reactions.
Research into the hydrolytic mechanism of specific, complex analogs of this compound has uncovered pathways that combine ester hydrolysis with decarboxylative fragmentation. nih.gov For example, the hydrolysis of Diethyl 2-((2-(3-(dimethylcarbamoyl)-4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ylcarboxamido)phenyl)acetoxy)methyl)-2-phenylmalonate, an intestine-specific inhibitor of microsomal triglyceride transfer protein (MTP), does not proceed by a simple cleavage of the primary ester linkage. nih.gov Instead, the proposed mechanism involves an initial hydrolysis of one of the two ethyl ester groups of the malonate moiety. This is followed by a spontaneous decarboxylative fragmentation, which ultimately yields the inactive carboxylic acid metabolite and liberates an acrylate (B77674) species. nih.gov
This fragmentation pathway is structurally dependent. An analogous compound where the malonate is connected by an ethylene (B1197577) group instead of a methylene (B1212753) group cannot undergo this fragmentation and instead is hydrolyzed through direct cleavage of the ester group. nih.gov Similarly, replacing the diethyl 2-phenylmalonate group with an N,N-diethyl-2-phenylmalonamide substituent renders the molecule resistant to this hydrolytic cleavage/decarboxylation pathway. nih.gov
In other analogs, such as diethyl 2-(perfluorophenyl)malonate, hydrolysis under vigorous acidic conditions (a mixture of HBr and AcOH) also leads directly to the decarboxylated product, 2-(perfluorophenyl)acetic acid, rather than the expected 2-(perfluorophenyl)malonic acid. beilstein-journals.orgnih.gov This indicates that for certain substituted malonates, the hydrolysis and decarboxylation steps are closely linked and can occur in a single procedural step. beilstein-journals.orgopenochem.org
Table 1: Hydrolysis Pathways of this compound Analogs
| Analog Structure Feature | Observed Hydrolytic Pathway | Key Intermediate | Final Products |
|---|---|---|---|
| Methylene-linked malonate (JTT-130) | Initial ethyl ester hydrolysis followed by decarboxylative fragmentation | Monocarboxylic acid malonate | Inactive carboxylic acid metabolite + acrylate species |
| Ethylene-linked malonate | Direct hydrolytic cleavage of the primary ester | Tetrahedral intermediate | Carboxylic acid + alcohol |
| Perfluorophenyl-substituted malonate | Hydrolysis with concomitant decarboxylation | Substituted malonic acid (transient) | Substituted acetic acid + CO₂ |
Isotopic labeling experiments are a powerful tool for elucidating reaction mechanisms. nih.gov In the context of ester hydrolysis, water labeled with the ¹⁸O isotope (H₂¹⁸O) is commonly used to trace the origin of the oxygen atoms in the products. wikipedia.orgpearson.com In a typical acid-catalyzed ester hydrolysis, the ¹⁸O from the water is incorporated into the resulting carboxylic acid, demonstrating that the water molecule acts as a nucleophile, attacking the carbonyl carbon. wikipedia.orgpearson.com
This technique was crucial in understanding the unusual hydrolysis mechanism of the MTP inhibitor JTT-130. When the compound was incubated with human liver microsomes in the presence of H₂¹⁸O, a lack of ¹⁸O incorporation into the final carboxylic acid metabolite was observed. nih.gov This finding was inconsistent with a mechanism involving a simple, direct cleavage of the ester linkage by water. It provided strong evidence for the alternative pathway involving the initial hydrolysis of a malonate ester group followed by intramolecular decarboxylative fragmentation. nih.gov
Conversely, when the analog that cannot undergo fragmentation was studied under the same conditions, ¹⁸O was readily incorporated into the carboxylic acid product. This result confirmed that its hydrolysis proceeds via the expected mechanism of direct nucleophilic attack by water on the ester carbonyl group. nih.gov
Reaction Mechanisms in Functional Group Transformations
The synthetic versatility of this compound stems from the reactivity of the alpha-carbon, which is activated by two adjacent ester groups. This allows for a range of functional group transformations, each with a distinct underlying mechanism.
The alkylation of diethyl malonate and its derivatives is a classic method for forming carbon-carbon bonds. fiveable.me The mechanism proceeds in two main steps: libretexts.orgjove.comucalgary.ca
Enolate Formation : The methylene group (-CH₂-) positioned between the two carbonyl groups is acidic (pKa ≈ 13). ucalgary.calibretexts.org In the presence of a suitable base, such as sodium ethoxide (NaOEt), a proton is abstracted to form a resonance-stabilized enolate ion. libretexts.orgjove.com The negative charge is delocalized over the α-carbon and the oxygen atoms of both carbonyl groups, which makes the enolate a soft, carbon-based nucleophile. jove.com
Nucleophilic Substitution : The resulting enolate ion then acts as a nucleophile and attacks an electrophilic alkyl halide (or a similar substrate) in a bimolecular nucleophilic substitution (Sₙ2) reaction. libretexts.orgjove.com This step forms a new carbon-carbon bond at the α-position, yielding an α-substituted malonic ester. libretexts.org
The process can be repeated if a second acidic proton remains, allowing for the synthesis of dialkylated malonic esters. libretexts.orgmasterorganicchemistry.com
Table 2: General Mechanism of Malonic Ester Alkylation
| Step | Description | Reactants | Intermediate/Product |
|---|---|---|---|
| 1. Enolate Formation | Deprotonation of the α-carbon by a base. | Diethyl malonate, Base (e.g., NaOEt) | Resonance-stabilized enolate ion |
| 2. Alkylation | Sₙ2 attack of the enolate on an alkyl halide. | Enolate ion, Alkyl halide (R-X) | α-Alkyl diethyl malonate |
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction is typically catalyzed by either an acid or a base. wikipedia.org For β-dicarbonyl compounds like this compound, the reaction is often efficient. nih.gov
The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. This forms a tetrahedral intermediate. wikipedia.org This intermediate can then collapse by eliminating the original alkoxy group (ethoxide in this case) to form the new ester. The reaction is an equilibrium process, and it can be driven to completion by using a large excess of the new alcohol or by removing the alcohol byproduct (ethanol). wikipedia.org
For related β-keto esters, mechanistic studies suggest that the reaction can proceed via an enol intermediate, where chelation between the two carbonyl groups and a catalyst atom is important. nih.govnih.gov Alternative pathways, such as the formation of an acylketene intermediate or a six-membered cyclic boronate intermediate (when using boric acid catalysts), have also been proposed. nih.govnih.gov
The activated methylene group of this compound allows it to act as a nucleophile in various condensation reactions, most notably the Knoevenagel condensation and the Michael addition. askfilo.com
Knoevenagel Condensation : This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, usually catalyzed by a weak base like an amine (e.g., piperidine). thermofisher.comwikipedia.orgtandfonline.com
The base deprotonates the diethyl malonate to form the nucleophilic enolate. wikipedia.orgamazonaws.com
The enolate attacks the carbonyl carbon of the aldehyde or ketone in a nucleophilic addition step, forming an alkoxide intermediate. amazonaws.com
This intermediate is protonated to give an aldol-type adduct, which then undergoes dehydration (elimination of a water molecule) to yield the final product, an α,β-unsaturated dicarbonyl compound. thermofisher.comwikipedia.org
Michael Addition (Conjugate Addition) : In this reaction, the malonate enolate adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). byjus.comwikipedia.org
As in other reactions, a base generates the stabilized enolate of diethyl malonate (the Michael donor). askfilo.comspcmc.ac.in
The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated system in a 1,4-conjugate addition. askfilo.comspcmc.ac.in This breaks the π-bond of the alkene and forms a new enolate intermediate.
The intermediate enolate is then protonated (typically by the solvent or during workup) to give the final 1,5-dicarbonyl adduct. askfilo.com
Catalytic Reaction Mechanisms
The catalytic transformation of this compound and related compounds is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and achieving desired chemical outcomes. This section delves into the catalytic pathways involving ruthenium catalysts for carbon-carbon and carbon-oxygen bond formation and the use of phase-transfer catalysis for the synthesis of chiral molecules.
Ruthenium catalysts have demonstrated significant utility in the formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds in reactions involving malonate derivatives. While specific studies on this compound are not extensively documented, the mechanistic principles can be inferred from research on analogous systems. Ruthenium-catalyzed reactions often proceed through a transfer hydrogenation mechanism, where the catalyst facilitates the movement of hydrogen atoms between molecules, enabling reductive C-C bond formation. chem-station.com
For instance, in the ruthenium-catalyzed reductive coupling of allenes to aldehydes, a homoallylic alcohol is formed, showcasing the catalyst's role in generating new C-C bonds. chem-station.com Similarly, ruthenium hydride catalysts, such as [RuHCl(CO)(PPh3)3], have been employed in the synthesis of phenacyl benzoate (B1203000) derivatives from aldehydes and diethyl 2-(ethoxymethylene)malonate. wikipedia.org This process involves both C-C and sp2-C-O bond formation, highlighting the versatility of the ruthenium catalyst. wikipedia.org The catalytic cycle is believed to involve the formation of a ruthenium enolate complex. wikipedia.org
The efficiency and reusability of these catalysts can be enhanced by supporting them on materials like graphene oxide nanosheets, transitioning from a homogeneous to a heterogeneous catalytic system. wikipedia.org The development of air- and moisture-stable ruthenium precatalysts has further expanded the applicability of these reactions, allowing for transformations under milder conditions. nih.gov
Table 1: Examples of Ruthenium-Catalyzed Reactions with Malonate Derivatives
| Catalyst System | Reactants | Product Type | Bond Formed | Reference |
| [RuHCl(CO)(PPh3)3] | Aldehydes/Alcohols + Diethyl 2-(ethoxymethylene)malonate | Phenacyl benzoate derivatives | C-C, C-O | wikipedia.org |
| Ruthenium catalyst with isopropanol | 1,2-Disubstituted allenes + Aldehydes | Homoallylic alcohols | C-C | chem-station.com |
| PEG-supported N-heterocyclic carbene-based ruthenium complex | Diethyl diallylmalonate | Cyclopentene derivative (via RCM) | C-C | masterorganicchemistry.com |
Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. chegg.com This methodology is particularly valuable in the chiral synthesis of malonate derivatives, enabling the creation of stereogenic centers with high enantioselectivity. chem-station.comnih.gov
The mechanism of phase-transfer catalyzed alkylation of active methylene compounds like this compound involves a chiral quaternary ammonium (B1175870) salt as the catalyst. youtube.combeilstein-journals.org The process begins with the deprotonation of the acidic α-hydrogen of the malonate by a strong base (e.g., aqueous potassium hydroxide) in the aqueous phase, forming a carbanion. youtube.com The chiral phase-transfer catalyst then forms an ion pair with this enolate, transporting it into the organic phase where the alkylating agent (e.g., an alkyl halide) resides. chegg.com The subsequent nucleophilic substitution reaction occurs in the organic phase, yielding the chiral, alkylated malonate. The catalyst then returns to the aqueous phase to repeat the cycle. beilstein-journals.org
The enantioselectivity of the reaction is directed by the chiral environment provided by the catalyst, which influences the approach of the electrophile to the prochiral enolate. Cinchona alkaloid-derived quaternary ammonium salts are commonly used as chiral phase-transfer catalysts. nih.gov Research has demonstrated the successful enantioselective α-alkylation of various malonate substrates, achieving high chemical yields and excellent enantiomeric excesses (ee). chem-station.comresearchgate.net
Table 2: Enantioselective Phase-Transfer Catalyzed Alkylation of Malonate Derivatives
| Malonate Substrate | Alkylating Agent | Chiral Catalyst | Yield (%) | ee (%) | Reference |
| 2,2-Diphenylethyl tert-butyl α-methylmalonate | Benzyl (B1604629) bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 99 | 98 | chem-station.com |
| 2,2-Diphenylethyl tert-butyl α-methylmalonate | Allyl bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 99 | 90 | chem-station.com |
| 2-Methylbenzyl tert-butyl α-methylmalonate | Benzyl bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 99 | 91 | researchgate.net |
| Diphenylmethyl tert-butyl α-alkylmalonate | Various alkyl halides | Not Specified | High | High | nih.gov |
Decarboxylation Pathways of Malonate Derivatives
The decarboxylation of malonic acid derivatives, which involves the removal of a carboxyl group as carbon dioxide, is a fundamental transformation in organic synthesis. masterorganicchemistry.com For a diethyl malonate derivative like this compound, this process typically requires prior hydrolysis of at least one of the ester groups to the corresponding carboxylic acid. chegg.comlibretexts.org
The classic method involves the hydrolysis of the diester to a dicarboxylic acid using aqueous acid or base, followed by heating. masterorganicchemistry.comorganicchemistrytutor.com The resulting gem-dicarboxylic acid readily undergoes decarboxylation upon heating, proceeding through a cyclic six-membered transition state to yield an enol, which then tautomerizes to the final carboxylic acid product. masterorganicchemistry.com
A widely used alternative for the selective removal of one ester group is the Krapcho decarboxylation. wikipedia.orgsemanticscholar.org This reaction is particularly useful for esters bearing a β-electron-withdrawing group, such as malonic esters. wikipedia.org The Krapcho reaction is typically carried out by heating the malonic ester in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a salt, such as sodium chloride or lithium chloride, and a small amount of water. wikipedia.orgsemanticscholar.org The mechanism is believed to involve nucleophilic attack of the halide ion on the α-carbon of the ester's ethyl group (via an SN2 reaction), leading to the formation of a carboxylate anion. youtube.com This intermediate then undergoes decarboxylation to form a carbanion, which is subsequently protonated by water to give the final monoester product. wikipedia.org The Krapcho decarboxylation is advantageous as it often proceeds under neutral conditions, tolerating a wide range of functional groups. youtube.comresearchgate.net
Recent advancements have also explored photoredox catalysis for the double decarboxylation of malonic acid derivatives, offering a modern approach to this transformation. nih.gov
Applications of Diethyl 2 Phenethylmalonate in Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
As a 2-substituted malonic acid derivative, diethyl 2-phenethylmalonate is a highly useful reagent in organic synthesis. The presence of two ester groups acidifies the central carbon atom, allowing for easy deprotonation to form a stable enolate. This enolate is a potent nucleophile that can participate in a wide range of carbon-carbon bond-forming reactions, which is a fundamental process in the construction of intricate molecular frameworks. This reactivity is harnessed by chemists to assemble complex molecules from simpler, more readily available starting materials. Its ability to undergo diverse chemical transformations makes it invaluable in creating new compounds with unique properties and enhanced biological activity.
Substituted diethyl malonates are well-established precursors in the synthesis of heterocyclic compounds—cyclic structures containing atoms of at least two different elements in their rings. These malonate derivatives react with dinucleophiles, such as urea (B33335) or amidines, through cyclocondensation reactions to form various six-membered heterocyclic rings.
A classic example of this application is the synthesis of barbituric acids, which are heterocyclic compounds, from the reaction of diethyl malonates with urea in the presence of a base. Similarly, related malonates are used to produce pyrrole (B145914) and pyrrolidinone derivatives, which are core structures in many biologically active compounds. The versatility of diethyl malonates as reagents allows for the synthesis of a wide array of so-called "malonyl heterocycles," which often feature a 1,3-dicarbonyl moiety or its enol tautomer.
The utility of this compound and its chemical relatives extends significantly into the realm of medicinal chemistry, where they serve as key intermediates in the synthesis of various pharmaceutical agents. The structural framework provided by this malonic ester is a common feature in numerous bioactive molecules, making it a reliable tool for researchers in the development of new drugs and therapeutic agents.
Diethyl malonate derivatives are integral to the synthesis of several therapeutic agents. The most prominent historical example is their use in the production of barbiturates, a class of drugs that act as central nervous system depressants. Diethyl phenylmalonate, a closely related compound, is a direct precursor in the synthesis of phenobarbital (B1680315), a long-lasting barbiturate (B1230296). The general strategy involves the condensation of the malonic ester with urea. This foundational reaction highlights the role of malonates in creating the core structure of these therapeutic agents. More recently, complex malonate derivatives have been investigated as potential drug candidates for various diseases, including a novel hydrazono-malonate derivative studied as a possible therapeutic agent for COVID-19.
The structural motif derived from diethyl malonates is found in various compounds developed for their anti-inflammatory and anticonvulsant properties.
Anti-inflammatory Drugs: Malonate derivatives are used as intermediates in the synthesis of compounds with anti-inflammatory and analgesic (pain-relieving) properties. The development of novel anti-inflammatory drugs is an ongoing area of research, with a focus on targeting enzymes like cyclooxygenases (COX) that mediate the inflammatory response. The versatility of the malonate structure allows for the creation of diverse molecules that can be tested for such activities.
Anticonvulsants: The synthesis of phenobarbital from diethyl phenylmalonate is a cornerstone example of the role of malonates in developing anticonvulsant drugs. Phenobarbital has been used clinically as an antiepileptic drug (AED) since 1912. The clinical success of phenobarbital significantly influenced the chemical design of subsequent AEDs developed between 1938 and 1962, including phenytoin (B1677684) and ethosuximide, whose structures bear a resemblance to the barbiturate core. The Anticonvulsant Drug Development (ADD) Program, which has been instrumental in evaluating new antiepileptic agents for decades, often assesses compounds that may originate from such versatile chemical precursors.
This compound and similar compounds are valuable tools in the process of drug design and development. Their utility stems from the reactivity of the malonate group, which allows for systematic chemical modifications. Researchers can readily alter the substituent group (in this case, the phenethyl group) or perform further reactions at the malonate core to create a library of related compounds.
This ability to generate diverse molecular structures is crucial for establishing structure-activity relationships (SAR), where chemists correlate changes in a molecule's structure with its biological activity. By synthesizing and testing a series of analogues, researchers can identify the key structural features required for therapeutic efficacy. This iterative process of synthesis and evaluation is fundamental to modern drug discovery and helps in optimizing lead compounds to have improved potency and better pharmacological profiles.
Intermediate in Medicinal Chemistry
Role in the Synthesis of Pharmacologically Active Compounds
Table 1: Examples of Compound Classes Synthesized from Diethyl Malonate Derivatives
| Compound Class | Synthetic Application | Therapeutic Area |
|---|---|---|
| Barbiturates | Cyclocondensation with urea | Anticonvulsants, Sedatives |
| Heterocycles (general) | Cyclocondensation with dinucleophiles | Various (core of many drugs) |
| Pyrrole Derivatives | Multi-step synthesis from acyl malonates | Pharmacologically active compounds |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Diethyl malonate |
| Diethyl phenylmalonate |
| Phenobarbital |
| Phenytoin |
| Ethosuximide |
Precursor to Barbiturates (e.g., Phenobarbital)
Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system depressants. uobasrah.edu.iq The synthesis of these compounds often involves a condensation reaction between a derivative of diethyl malonate and urea in the presence of a strong base. hooghlywomenscollege.ac.inlibretexts.org
In the synthesis of Phenobarbital, a long-acting barbiturate, a disubstituted malonic ester is required. libretexts.org The process can start with diethyl phenylmalonate, which is first alkylated with ethyl bromide in the presence of a base like sodium ethoxide to form diethyl ethylphenylmalonate. hooghlywomenscollege.ac.in This intermediate is then condensed with urea, which undergoes a twofold nucleophilic acyl substitution, to form the final phenobarbital ring structure. libretexts.orgthaiscience.info While this compound itself is not directly used in the most common synthesis routes for phenobarbital, its structural analogs, such as diethyl ethylphenylmalonate, are key. thaiscience.info The general principle involves the reaction of a suitably substituted malonic ester with urea to form the heterocyclic barbiturate core. mdpi.com
Table 1: Key Reactants in Phenobarbital Synthesis
| Reactant | Role in Synthesis |
|---|---|
| Diethyl Phenylmalonate | Starting material which is alkylated. |
| Ethyl Bromide | Alkylating agent to introduce the ethyl group. |
| Urea | Reacts with the malonic ester to form the barbiturate ring. |
Synthesis of Fingolimod (B1672674) and its Derivatives
Fingolimod (FTY720) is an immunomodulating drug used in the treatment of multiple sclerosis. derpharmachemica.com It is a structural analog of sphingosine (B13886) and its synthesis presents a key challenge in constructing the hydrophilic 2-aminopropane-1,3-diol "head group". derpharmachemica.comresearchgate.net this compound, or more commonly its close derivative diethyl 2-acetamido-2-phenethylmalonate, serves as a critical building block for creating the core structure of Fingolimod.
An early and significant synthesis route involves the alkylation of diethyl acetamidomalonate with a phenethyl halide derivative, such as 1-(2-bromoethyl)-4-octylbenzene. derpharmachemica.comresearchgate.net This reaction yields the crucial intermediate, diethyl 2-acetamido-2-(4-octylphenethyl)malonate. derpharmachemica.com Subsequent chemical transformations, including reduction of the ester groups, are then carried out to form the final 2-amino-1,3-propanediol (B45262) structure of Fingolimod. ijacskros.com
The development of the hydrophilic head group of Fingolimod and its derivatives often starts with diethyl acetamidomalonate. derpharmachemica.com This starting material contains the necessary nitrogen and protected carboxyl groups that can be chemically modified. In one strategy, diethyl acetamidomalonate is reacted with a halide or mesylate in a nucleophilic substitution reaction to introduce the desired lipophilic "tail". nih.gov For instance, reacting it with a substituted phenethyl bromide allows for the creation of the core carbon skeleton. researchgate.net The resulting intermediate, a substituted diethyl 2-acetamido-2-phenethylmalonate, then undergoes reduction, typically using a strong reducing agent like lithium aluminum hydride (LAH), to convert the two ester groups into the primary alcohols of the 1,3-diol moiety, thus forming the hydrophilic head. ijacskros.com
While many synthetic routes build the molecule starting with the polar head group, other strategies involve its incorporation at a later stage. derpharmachemica.com However, late-stage introduction of the N-acetamido-1,3-propanediol moiety can lead to an increase in related impurities. derpharmachemica.com Therefore, many modern, efficient syntheses prefer to install the polar head group early. researchgate.net This approach, starting from a building block like diethyl acetamidomalonate, can significantly reduce impurities in the final steps. researchgate.net The process involves creating the key intermediate, diethyl 2-acetamido-2-(4-octylphenethyl)malonate, which already contains the core of the polar head group, and then carrying this structure through the remaining synthetic steps. google.com
Table 2: Fingolimod Synthesis Intermediates
| Intermediate Compound | Precursors | Role in Synthesis |
|---|---|---|
| Diethyl 2-acetamido-2-(4-octylphenethyl)malonate | Diethyl acetamidomalonate, 1-(2-bromoethyl)-4-octylbenzene | Key intermediate containing the carbon skeleton and protected polar head group. derpharmachemica.com |
| 2-acetamido-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | Diethyl 2-acetamido-2-(4-octylphenethyl)malonate | Product after reduction of the ester groups to form the diol. google.com |
Development of Enzyme Inhibitors
The malonate ester framework, including that of this compound, is a versatile scaffold used in the synthesis of various enzyme inhibitors. The ability to introduce different substituents at the central carbon atom allows for the creation of a library of compounds that can be tested for inhibitory activity against different enzymes.
Microsomal triglyceride transfer protein (MTP) is an enzyme responsible for the assembly of lipoproteins in the liver and intestines. nih.gov Inhibiting MTP can block the secretion of very low-density lipoproteins (VLDL) and chylomicrons, making it a target for lowering LDL cholesterol. nih.gov Research has explored the development of MTP inhibitors based on a diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester structure. figshare.com These compounds are designed to interact with the MTP active site. Additionally, series of alkyl phosphonates have been synthesized and evaluated for their MTP inhibitory effects. nih.gov While not directly this compound, these related malonate and phosphonate (B1237965) structures demonstrate the utility of this chemical class in developing MTP inhibitors. figshare.comnih.gov
Cholinesterase inhibitors, particularly acetylcholinesterase (AChE) inhibitors, are a primary treatment for the symptoms of Alzheimer's disease. plymouth.ac.uk They work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov The development of new ChE inhibitors is an active area of research. While direct synthesis of cholinesterase inhibitors from this compound is not prominently documented, related structures are utilized. For example, chromone (B188151) derivatives, synthesized using reagents like diethyl oxalate, have been investigated as potent acetylcholinesterase inhibitors. researchgate.net The core malonate structure provides a versatile starting point for building more complex molecules designed to fit into the active site of the cholinesterase enzyme.
Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidase (MAO) inhibitors are a class of compounds that block the activity of monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. These inhibitors are used in the treatment of depression and other neurological disorders.
A thorough review of scientific literature and chemical databases did not yield specific examples or detailed research findings where this compound is used as a direct precursor or key intermediate in the synthesis of known Monoamine Oxidase (MAO) inhibitors. The synthesis of prominent MAO inhibitors, such as phenelzine, typically proceeds through alternative synthetic routes starting from precursors like phenethylamine (B48288) or phenethyl bromide. While the phenethyl group is a common structural motif in some MAO inhibitors, the direct synthetic linkage from this compound is not described in the available research.
Applications in Agrochemical Industry
The agrochemical industry develops and produces a wide range of substances, including herbicides and pesticides, to protect crops and enhance agricultural productivity. Diethyl malonate and its derivatives are known to be versatile intermediates in the synthesis of various organic compounds, some of which may have applications in this sector.
Precursor for Herbicides and Pesticides
Derivatization Strategies for Diethyl 2 Phenethylmalonate
Modification of Ester Groups
The two ethyl ester functionalities are primary sites for chemical reactions, offering a direct route to modify the compound's polarity and reactivity.
The most fundamental transformation of the ester groups is their hydrolysis to the corresponding carboxylic acids. This reaction converts diethyl 2-phenethylmalonate into 2-phenethylmalonic acid.
Hydrolysis can be achieved under either basic or acidic conditions. Basic hydrolysis, typically performed by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521), proceeds via saponification. The initial product is the disodium (B8443419) salt of 2-phenethylmalonic acid, which is then neutralized with a strong acid to yield the free dicarboxylic acid.
Acid-catalyzed hydrolysis, on the other hand, involves heating the ester with a strong acid, such as a mixture of hydrobromic and acetic acid. beilstein-journals.orgbeilstein-journals.orgnih.gov This process directly yields the dicarboxylic acid and ethanol.
A significant challenge in the hydrolysis of substituted malonic esters is the propensity of the resulting malonic acid derivative to undergo decarboxylation, especially at elevated temperatures. beilstein-journals.orgbeilstein-journals.orgnih.gov For instance, studies on the hydrolysis of diethyl 2-(perfluorophenyl)malonate have shown that vigorous hydrolysis conditions can lead to the formation of 2-(perfluorophenyl)acetic acid as the major product, indicating that hydrolysis is followed by the loss of one of the carboxyl groups as carbon dioxide. beilstein-journals.orgbeilstein-journals.org This suggests that careful control of reaction temperature is crucial to isolate the 2-phenethylmalonic acid intermediate without significant decarboxylation to 3-phenylpropanoic acid.
Table 1: Comparison of Hydrolysis Conditions for Diethyl Malonate Esters
| Condition | Reagents | Typical Outcome | Considerations |
|---|---|---|---|
| Basic Hydrolysis | NaOH (aq), heat | Disodium salt of malonic acid, then acidification to malonic acid | Saponification mechanism; requires a separate acidification step. |
| Acidic Hydrolysis | HBr / Acetic Acid, heat | Malonic acid | Direct formation of the acid; can promote decarboxylation at high temperatures. beilstein-journals.orgbeilstein-journals.orgnih.gov |
Functionalization of the Phenethyl Moiety
The aromatic ring of the phenethyl group provides another site for derivatization through substitution reactions.
The phenyl ring in this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The phenethyl group is an alkyl substituent on the benzene (B151609) ring. Alkyl groups are known to be activating and ortho, para-directing. This means they increase the rate of electrophilic attack compared to benzene and direct incoming electrophiles primarily to the positions ortho and para to the point of attachment.
Common electrophilic aromatic substitution reactions that could be applied to this compound include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO2) group.
Halogenation: Using a halogen (e.g., Br2) with a Lewis acid catalyst (e.g., FeBr3) to introduce a halogen atom.
Friedel-Crafts Alkylation/Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group.
Conversely, nucleophilic aromatic substitution (SNA) on the phenethyl ring is generally not feasible. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This type of reaction, where a nucleophile displaces a leaving group on an aromatic ring, requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The unsubstituted phenethyl ring lacks this necessary activation.
Formation of Complex Derivatives
Beyond simple functional group modifications, this compound can be envisioned as a building block for more complex molecules, particularly for analytical applications.
In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular method, such as gas chromatography/mass spectrometry (GC/MS). Derivatization is often employed to increase the volatility and thermal stability of a compound, or to improve its chromatographic behavior and detection sensitivity. For a molecule like this compound, if it were to be analyzed by GC, its properties are generally suitable. However, its hydrolyzed product, 2-phenethylmalonic acid, would require derivatization (e.g., esterification) to convert the non-volatile carboxylic acid groups back into volatile esters before GC analysis.
While not a reaction of this compound itself, the use of a closely related malonate ester, diethyl ethoxymethylenemalonate (DEEMM), as a derivatizing agent for amino acids highlights the utility of the malonate chemical scaffold in analytical chemistry. nih.govresearchgate.netsigmaaldrich.com
DEEMM is used for the pre-column derivatization of amino acids before their analysis by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govut.eenih.gov Amino acids react with DEEMM, and the resulting derivatives are more easily separated and detected. nih.govut.ee This method allows for the sensitive determination of various amino acids in complex matrices like protein hydrolysates and plant extracts. nih.govnih.gov The reaction creates stable derivatives that can be resolved chromatographically and detected spectrophotometrically or by mass spectrometry. nih.govut.ee The simplicity and effectiveness of this procedure allow it to be used on standard multi-purpose HPLC systems for routine amino acid analysis. nih.gov
Table 2: Research Findings on DEEMM Derivatization of Amino Acids
| Analytical Method | Key Finding | Application | Reference |
|---|---|---|---|
| HPLC with UV detection | Achieved chromatographic resolution of 17 amino acid derivatives within 35 minutes. | Analysis of acid hydrolysates of proteins. | nih.gov |
| LC-MS/MS (Neutral Loss Scan) | Developed a method to target all compounds that react with DEEMM, providing a profile of amino compounds. | Identification of 18 amino acids and 3 biogenic amines in a plant extract. | ut.eenih.gov |
Derivatization for Analytical Purposes
Thiol Derivatization using Diethyl 2-Methylenemalonate
The derivatization of thiol-containing compounds is a critical step in their analysis, particularly for complex biological samples. Diethyl 2-methylenemalonate (EMM) has emerged as an effective reagent for this purpose, enabling the simultaneous analysis of compounds like cysteine (Cys) and its oxidized form, cystine (Cys2), in cell culture media. acs.orgnih.gov Traditional analytical methods often struggle to maintain the distinct oxidation states of these thiols during sample preparation and analysis, which can lead to inaccurate measurements. nih.gov
EMM is characterized by its dual electron-withdrawing groups, which facilitate a rapid Thiol-Michael addition "click reaction" with thiols under acidic conditions. acs.orgnih.gov This acidic environment is advantageous as it effectively suppresses undesirable side reactions and thiol-exchange reactions, thereby preserving the integrity of the sample. acs.org The reaction involves the thiol group in a molecule like cysteine attacking the olefin in EMM to form a stable adduct. acs.org
Research has demonstrated that this derivatization reaction is swift and efficient. Studies on the reaction time course showed that the peak areas of derivatized cysteine remained constant for reaction times varying from 0 to 20 minutes at room temperature, indicating that the reaction proceeds quickly in the presence of excess EMM. acs.org Consequently, a standard reaction time of 10 minutes at room temperature (20–25 °C) is considered sufficient. acs.org The specificity of the EMM reaction is a key feature; no significant interference was observed from related compounds such as the oxidized disulfide form of glutathione (B108866) (GSSG), confirming the method's reliability. acs.org This derivatization strategy, when coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides a highly accurate and rapid analytical method, with analysis times as short as 9 minutes. nih.gov
| Parameter | Condition | Source |
| Derivatizing Reagent | Diethyl 2-methylenemalonate (EMM) | acs.orgnih.gov |
| Reaction Type | Thiol-Michael Addition | acs.org |
| Medium | Acidic (e.g., 0.3% formic acid) | acs.org |
| Temperature | Room Temperature (20–25 °C) | acs.org |
| Reaction Time | 10 minutes | acs.org |
| Analytical Method | LC-MS/MS | nih.gov |
Amine Derivatization in Pharmaceutical Analysis
In pharmaceutical analysis and metabolomics, the derivatization of amine-containing compounds is a common strategy to enhance their analytical properties for techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Amines, which include a wide range of compounds from amino acids to neurotransmitters and alkaloids, often require derivatization to improve chromatographic separation, increase ionization efficiency, and enable detection through methods like fluorescence. nih.govnih.gov
A variety of derivatizing reagents are available, each with distinct advantages and applications. The choice of reagent often depends on the specific analytical requirements, such as the desired pH condition for chromatography or the type of detector being used. nih.gov The process involves replacing a labile hydrogen on the amine group with a new functional group, which modifies the analyte's chemical properties to make it more suitable for analysis. iu.edu
Systematic comparisons of different amine derivatization agents have been conducted to evaluate their performance. nih.gov Reagents are assessed based on their reactivity, the absorbance and fluorescence of the resulting products, and their ionization efficiencies under various pH conditions. nih.gov For instance, Dansyl chloride (Dansyl-Cl) is considered a highly versatile reagent that produces fluorescent derivatives with excellent ionization efficiency. nih.gov O-phthalaldehyde (OPA) is another widely used fluorogenic reagent, though its stability can be a concern. nih.govnih.gov Other reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) are particularly useful under highly acidic chromatographic conditions. nih.gov The optimization of the derivatization reaction, including factors like pH, is crucial for achieving high sensitivity and reliable quantification in pharmaceutical formulations. mdpi.com
| Reagent | Common Abbreviation | Key Characteristics | Application Notes |
| Dansyl chloride | Dansyl-Cl | Produces fluorescent derivatives; high ionization efficiency. nih.gov | A versatile and widely used reagent for amine analysis. nih.gov |
| O-phthalaldehyde | OPA | A versatile fluorogenic reagent; requires a thiol for reaction. nih.govnih.gov | Can have stability issues; less stable than Dansyl-Cl. nih.gov |
| 9-fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Useful for derivatization under highly acidic conditions. nih.gov | Suitable for specific chromatographic setups. nih.gov |
| 4-Dimethylaminoazobenzene-4'-sulfonyl chloride | Dabsyl-Cl | Good alternative for weakly acidic or weakly basic conditions. nih.gov | Provides chromophoric derivatives for UV-Vis detection. nih.gov |
| Marfey's Reagent | Chiral reagent used for separating enantiomers. nih.gov | Suboptimal for general analysis but essential for chiral separations. nih.gov |
Advanced Analytical and Spectroscopic Characterization in Diethyl 2 Phenethylmalonate Research
Chromatographic Separation Techniques
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of Diethyl 2-phenethylmalonate. sigmaaldrich.comnih.gov This method is typically used to observe the consumption of starting materials and the concurrent formation of the product. frontiersin.org
In the synthesis of this compound, which often involves the alkylation of diethyl malonate with (2-bromoethyl)benzene, TLC allows the chemist to qualitatively track the conversion. A small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. As the reaction proceeds, the spot corresponding to the starting material (e.g., diethyl malonate) will diminish in intensity, while a new spot, representing the this compound product, will appear and intensify.
The choice of the mobile phase (eluent) is critical and is determined by the polarity of the compounds being separated. For diethyl malonate derivatives, a common mobile phase consists of a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The optimal ratio is determined experimentally to achieve a clear separation between the spots of the reactants and the product. Visualization is typically accomplished under UV light, as the phenyl group in the product is UV-active, or by using chemical stains like potassium permanganate. rsc.orgreddit.com
Table 1: Hypothetical TLC Monitoring of this compound Synthesis
| Time Point | Reactant Spot (Diethyl Malonate) | Product Spot (this compound) | Observations |
| t = 0 hr | Intense | Not Visible | Reaction initiated. |
| t = 2 hr | Moderate | Faint | Product formation has begun. |
| t = 4 hr | Faint | Intense | Reaction is nearing completion. |
| t = 6 hr | Not Visible | Intense | Reactant is fully consumed. |
This table is for illustrative purposes. Actual Rf values and reaction times will vary based on specific reaction conditions and the chosen TLC solvent system.
Flash Column Chromatography for Purification
Following the completion of the reaction as monitored by TLC, flash column chromatography is the standard method for purifying the crude product to isolate this compound. rsc.orgorgsyn.org This technique is a rapid form of preparative column chromatography that uses a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) to separate the components of a mixture. orgsyn.org
The process begins with the selection of an appropriate solvent system, which is optimized using TLC to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. This Rf value generally ensures good separation and a reasonable elution time. The crude reaction mixture is concentrated and then loaded onto the top of a column packed with silica gel.
The chosen eluent is then passed through the column under positive pressure, usually from compressed air. orgsyn.org This forces the solvent through the column at a faster rate than traditional gravity chromatography. Components of the mixture travel down the column at different rates based on their affinity for the silica gel and solubility in the eluent. Since this compound is less polar than any remaining diethyl malonate but more polar than non-polar byproducts, it can be effectively separated. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. These pure fractions are then combined and the solvent is removed to yield purified this compound.
Other Analytical Techniques
Melting Point Determination
Melting point determination is a fundamental technique used to assess the purity of a solid compound. A pure crystalline solid typically exhibits a sharp melting point over a narrow range of 1-2°C. Impurities present in the sample will generally depress the melting point and broaden the melting range. For this compound, which may be a liquid or a low-melting solid at room temperature, this technique would be applicable if the compound is solid. The physical state of similar compounds, like diethyl ethylmalonate, is liquid at room temperature. solubilityofthings.com If this compound is purified to a crystalline solid, its melting point would serve as a critical physical constant for its identification and purity assessment.
Elemental Analysis
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. This comparison is crucial for confirming the empirical and molecular formula of a newly synthesized compound like this compound.
For this compound, the molecular formula is C₁₅H₂₀O₄, with a molecular weight of 264.32 g/mol . nih.govnist.govchemspider.comchemspider.combiocompare.com The theoretical elemental composition can be calculated as follows:
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 15 | 180.15 | 68.16% |
| Hydrogen | H | 1.008 | 20 | 20.16 | 7.63% |
| Oxygen | O | 16.00 | 4 | 64.00 | 24.21% |
An experimental result from an elemental analyzer that falls within an acceptable margin of error (typically ±0.4%) of these theoretical values provides strong evidence for the compound's identity and purity.
Computational and Theoretical Studies of Diethyl 2 Phenethylmalonate
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are powerful tools for understanding the dynamic behavior and preferred three-dimensional structures of molecules.
Reaction Pathway Calculations
Theoretical calculations could elucidate the mechanisms of reactions involving Diethyl 2-phenethylmalonate, such as its synthesis via alkylation of diethyl malonate or its subsequent conversion into other compounds like barbiturates. These calculations would identify transition states and intermediates, providing activation energies and reaction thermodynamics. Currently, there is no published data detailing the computed reaction pathways for this specific molecule.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule.
Electronic Structure Analysis
An analysis of this compound's electronic structure would reveal the distribution of electrons within the molecule. This includes calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a key indicator of chemical reactivity and electronic transitions. Maps of electrostatic potential would also highlight electron-rich and electron-deficient regions of the molecule, crucial for understanding intermolecular interactions. No specific data on the HOMO-LUMO gap or electrostatic potential maps for this compound is available in the searched literature.
Spectroscopic Property Predictions
Computational methods are frequently used to predict various types of spectra. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra are invaluable for interpreting experimental data and confirming the compound's structure. At present, no published studies contain predicted spectroscopic data for this compound.
Structure-Activity Relationship (SAR) Studies
SAR studies aim to correlate a molecule's chemical structure with its biological activity. For this compound, this would involve comparing its activity with that of structurally similar compounds to determine which molecular features are essential for its effects. While SAR studies exist for the broader class of phenethylamines, no specific QSAR models or detailed SAR analyses that include this compound have been found in the literature. Such studies would be crucial for the rational design of new derivatives with potentially enhanced or modified biological activities.
Future Research Directions and Emerging Applications
Novel Synthetic Methodologies
The classical synthesis of malonic esters often involves the alkylation of diethyl malonate. However, future research is geared towards developing more efficient, selective, and environmentally benign methodologies.
Key Research Thrusts:
Catalytic C-H Activation: Direct activation of C-H bonds to introduce the phenethyl group onto the malonate backbone represents a highly atom-economical approach, minimizing the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability for the synthesis of Diethyl 2-phenethylmalonate compared to traditional batch processes.
Photocatalysis: The use of light to drive chemical reactions, such as the reaction between diethyl 2-bromomalonate and vinyl compounds using photocatalysts, offers a green alternative to traditional thermal methods researchgate.net.
A recent patent outlines a multi-step synthesis for a related compound, diethyl phenylethylmalonate, which involves neutralization, substitution, esterification, and alkylation google.com. Adapting such multi-step syntheses for this compound using novel catalysts or reaction conditions is a promising area of exploration.
Table 1: Comparison of Synthetic Methodologies
| Methodology | Advantages | Challenges |
|---|---|---|
| Classical Alkylation | Well-established, reliable | Use of stoichiometric strong bases, potential for side products |
| C-H Activation | High atom economy, reduced waste | Catalyst development, selectivity control |
| Flow Chemistry | High throughput, enhanced safety, scalability | Initial equipment cost, potential for clogging |
| Photocatalysis | Mild reaction conditions, green energy source | Catalyst stability, quantum yield optimization |
Exploration of New Chemical Reactivities
The reactivity of this compound is largely dictated by its core functional groups: the active methylene (B1212753) proton and the two ester groups. While reactions like alkylation, acylation, and hydrolysis are well-known for malonic esters, future work will focus on uncovering new transformations chemicalbook.comaskfilo.comchemicalbook.com.
Areas for Exploration:
Asymmetric Catalysis: Developing catalytic methods to introduce chirality at the α-carbon, leading to enantiomerically pure derivatives for pharmaceutical applications.
Decarboxylative Coupling Reactions: Utilizing the malonate as a carboxylate precursor in transition metal-catalyzed cross-coupling reactions to form new C-C bonds after decarboxylation.
Multicomponent Reactions: Designing one-pot reactions involving this compound and multiple other reactants to rapidly build molecular complexity, which is highly desirable in drug discovery.
The presence of the phenylacetyl group in related structures can stabilize negative charges through resonance, opening avenues for various organic transformations chemicalbook.com. The phenethyl group in this compound could similarly influence its reactivity in novel ways.
Expanding Applications in Pharmaceutical and Agrochemical Industries
Malonic esters are versatile building blocks for synthesizing a wide array of bioactive molecules, including pharmaceuticals and agrochemicals chemicalbook.comchemimpex.com. The unique structural feature of the phenethyl group in this compound suggests it could serve as a key intermediate for new classes of compounds in these industries.
Pharmaceutical Potential:
Central Nervous System (CNS) Agents: The phenethylamine (B48288) scaffold is a common feature in many neurologically active drugs. Derivatives of this compound could be precursors to new anticonvulsants, antidepressants, or anxiolytics. Diethyl phenylmalonate, for instance, is a known precursor in the synthesis of barbiturates like phenobarbital (B1680315) wikipedia.org.
Anticancer Agents: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy rsc.org. Molecular scaffolds derived from this malonate could be designed to inhibit such critical cell-signaling proteins.
Agrochemical Potential:
Fungicides: Research has shown that diethyl 2-((arylamino)methylene)malonates (DAMMs) exhibit antifungal activity against devastating plant pathogens like Fusarium oxysporum mdpi.com. This suggests that this compound and its derivatives could be developed into a new class of fungicides.
Herbicides and Insecticides: The malonate core can be modified to create inhibitors of essential plant or insect enzymes, leading to the development of novel herbicides and insecticides.
Development of Advanced Analytical Techniques for Complex Mixtures
The synthesis and application of this compound derivatives will inevitably produce complex mixtures containing reactants, products, byproducts, and intermediates. Advanced analytical techniques are crucial for their characterization.
Future Analytical Focus:
High-Resolution Mass Spectrometry (HRMS): Techniques like TOF-MS are essential for the precise mass determination and elemental composition analysis of novel compounds and impurities rsc.org.
Multi-dimensional NMR Spectroscopy: Advanced NMR techniques (e.g., COSY, HSQC, HMBC) will be indispensable for the unambiguous structural elucidation of complex derivatives.
Hyphenated Chromatographic Techniques: The coupling of gas or liquid chromatography with mass spectrometry (GC-MS, LC-MS) will be vital for the separation, identification, and quantification of components in complex reaction mixtures.
Computational Design and Optimization of this compound Derivatives
Computational chemistry and molecular modeling are becoming integral to modern chemical research. These tools can accelerate the discovery process by predicting the properties and activities of new molecules before they are synthesized.
Key Computational Approaches:
Molecular Docking: Simulating the interaction of this compound derivatives with the active sites of biological targets (e.g., enzymes, receptors) to predict their potential as therapeutic agents or agrochemicals.
Quantum Mechanics (QM) Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic structure and reactivity of the molecule, guiding the design of new reactions.
Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features of a series of derivatives with their biological activity to optimize compound design for maximum efficacy.
These computational strategies can significantly reduce the time and cost associated with traditional trial-and-error approaches to drug and pesticide discovery rsc.org.
Integration with Green Chemistry Principles
The principles of green chemistry are paramount for the future of the chemical industry. Research on this compound will increasingly focus on environmentally sustainable practices.
Green Chemistry Strategies:
Biocatalysis: The use of enzymes, such as Candida antarctica lipase B, can enable reactions under mild, solventless conditions, drastically reducing the environmental footprint of chemical synthesis maynoothuniversity.ie.
Renewable Feedstocks: Exploring synthetic routes that utilize starting materials derived from renewable biomass rather than fossil fuels.
Waste Minimization: Designing synthetic pathways with high atom economy that minimize the generation of hazardous waste.
Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. The use of B12-TiO2 hybrid catalysts in ethanol for reductions is an example of a greener catalytic system rsc.org.
By embracing these principles, the synthesis and application of this compound can be aligned with the goals of sustainable development.
Conclusion
Summary of Key Research Contributions
The principal contribution of Diethyl 2-phenethylmalonate to chemical research lies in its role as a versatile synthetic intermediate. As a disubstituted malonic ester, its chemical utility is anchored in the classic reactions of this class of compounds, which are fundamental to the formation of new carbon-carbon bonds. patsnap.comlibretexts.org The presence of the phenethyl group [—CH₂CH₂(C₆H₅)] provides a specific structural motif that researchers can incorporate into more complex molecular architectures.
The key value of this compound is its function as a building block for substituted acetic acids and their derivatives through the well-established malonic ester synthesis pathway. chemistrylearner.comwikipedia.org This process typically involves the alkylation or acylation at the alpha-carbon, followed by hydrolysis and decarboxylation to yield a target carboxylic acid. libretexts.org While many applications feature the simpler diethyl malonate, substituted versions like this compound are crucial when the synthesis requires the direct introduction of a specific side chain, in this case, the phenethyl group.
Research has leveraged substituted malonates for the synthesis of a wide array of compounds, including heterocyclic systems that form the core of many pharmaceutical agents. chemicalbook.comaskfilo.com Malonic esters are known precursors to barbiturates and other bioactive molecules. chemistrylearner.comwikipedia.org Although the prominent anticonvulsants phenobarbital (B1680315) and primidone (B1678105) are synthesized from the closely related Diethyl 2-ethyl-2-phenylmalonate, the underlying synthetic strategy showcases the importance of substituted malonates in creating pharmacologically active cyclic structures. google.comcmu.ac.th The primary research contribution of this compound is therefore as a specialized reagent that enables the synthesis of complex molecules containing a phenethyl fragment, which is a common feature in many natural products and biologically active compounds.
Outlook for this compound Research
The future research prospects for this compound are intrinsically linked to the broader trends in organic synthesis, medicinal chemistry, and materials science. As a readily available building block, its potential lies in the creation of novel molecules with tailored properties.
In medicinal chemistry, the phenethyl group is a well-known pharmacophore present in numerous classes of drugs. Future research is likely to involve the use of this compound as a starting material for the synthesis of new libraries of compounds for drug discovery. Its structure is particularly amenable to cyclocondensation reactions with reagents like urea (B33335), thiourea, or guanidine (B92328) to produce a variety of heterocyclic scaffolds. cmu.ac.th These scaffolds are of significant interest for developing new therapeutic agents, potentially in areas like anticonvulsants, anti-inflammatory agents, or antimicrobials. chemicalbook.com
Furthermore, the field of asymmetric synthesis may present new opportunities for this compound. Developing enantioselective methods to further functionalize this compound could lead to the creation of chiral molecules, which is of paramount importance in modern drug development. nih.gov The general advancement in catalytic methods, including the use of transition metal catalysts, could enable new, more efficient transformations of substituted malonates that are currently not feasible. longdom.org
Beyond pharmaceuticals, there is potential for its use in the development of new functional materials. The aromatic phenethyl group can impart specific physical or optical properties. Research could explore the incorporation of this moiety into polymers or functional dyes. As green chemistry principles become more integrated into synthetic planning, future work may also focus on developing more sustainable and efficient synthetic routes that utilize substituted malonates, minimizing waste and energy consumption. patsnap.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Diethyl 2-phenethylmalonate, and how can reaction conditions be optimized for higher yields?
- Synthetic Routes : this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting sodium diethyl malonate with halogenated phenethyl derivatives under reflux in polar aprotic solvents (e.g., DMF) .
- Optimization Strategies :
- Temperature Control : Elevated temperatures (70–135°C) improve reaction kinetics but may require inert atmospheres to prevent side reactions .
- Catalysts : Use of bases like NaH or N,N-diisopropylethylamine enhances enolate formation, critical for alkylation efficiency .
- Solvent Selection : Polar solvents (e.g., 1,2-dichloroethane) stabilize intermediates, while non-polar solvents (e.g., toluene) aid in azeotropic water removal during condensation .
- Yield Data : Reactions under optimized conditions (e.g., 100°C for 6 hours with DIPEA) achieve yields up to 92% .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
- Techniques :
- ¹H/¹³C-NMR : Identifies ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and aromatic protons (δ 7.2–7.5 ppm) .
- IR Spectroscopy : Strong C=O stretches (~1740 cm⁻¹) and ester C-O (~1250 cm⁻¹) confirm malonate backbone .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 307.1 [M+H]⁺) and fragmentation patterns validate purity .
Advanced Research Questions
Q. How can researchers address challenges in the hydrolysis of this compound derivatives, and what alternative pathways exist when traditional methods fail?
- Hydrolysis Challenges : Steric hindrance from the phenethyl group and electron-withdrawing esters often impede hydrolysis under basic/acidic conditions .
- Solutions :
- HBr/AcOH Mixtures : Cleave esters via nucleophilic acyl substitution, yielding 2-phenethylacetic acid (63% yield) instead of malonic acid .
- Enzyme-Catalyzed Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze esters under mild conditions, avoiding side reactions .
Q. What strategies are effective in resolving contradictions in reaction outcomes when using this compound in multi-step syntheses?
- Root Causes :
- Variable Enolate Reactivity : Competing alkylation sites (α vs. γ positions) lead to regioisomers .
- Solvent Polarity : Non-polar solvents favor mono-alkylation, while polar solvents promote di-alkylation .
- Mitigation Strategies :
- In Situ Monitoring : Use TLC or inline IR to track intermediate formation .
- Computational Modeling : Predict regioselectivity via DFT calculations (e.g., Fukui indices for nucleophilic attack sites) .
- Case Study : In quinoline syntheses, refluxing diphenyl ether at 135°C ensures cyclization over decarboxylation, resolving yield discrepancies .
Q. How can computational chemistry be applied to predict the reactivity of this compound in novel reaction environments?
- Methods :
- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., toluene vs. THF) to optimize reaction media .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic behavior .
- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates for library design .
- Case Study : DFT revealed that electron-deficient aryl groups in malonates lower LUMO energy, enhancing reactivity in Diels-Alder reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
